molecular formula C14H12N2O4S2 B3202222 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1021035-16-4

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B3202222
CAS RN: 1021035-16-4
M. Wt: 336.4
InChI Key: QWKWJCXCFGGNQQ-UHFFFAOYSA-N
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Description

The compound “2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products such as sesamol and piperine . This motif is known to occupy a unique place in natural and synthetic organic chemistry .

Scientific Research Applications

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Researchers have synthesized related analogs and evaluated their effects on cancer cell lines. For instance, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines exhibited potent growth inhibition against HeLa, A549, and MCF-7 cells . Further investigations could explore its mechanism of action and potential as an anticancer drug.

Quorum Sensing Inhibition

Quorum sensing is crucial for bacterial communication and virulence. Novel compounds that inhibit quorum sensing without being antibiotics are gaining interest. A library of benzo[d]thiazole/quinoline-2-thiol derivatives, including our compound, was designed and evaluated as potential quorum sensing inhibitors . Understanding its impact on bacterial communication networks could lead to innovative therapeutic strategies.

Anti-Oxidant Properties

In silico studies and biological screening have revealed that our compound possesses anti-oxidant activity . Investigating its free radical scavenging ability and potential protective effects against oxidative stress could be valuable for health-related applications.

Crystallography and Structural Insights

The crystal structure of a related compound, benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been determined. Crystallographic data provide insights into its three-dimensional arrangement, bond angles, and intermolecular interactions . Such studies aid in understanding its stability and reactivity.

Computational Studies

Quantum chemical studies have explored the spectroscopic properties of (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (a related compound). Techniques like FT-IR, FT-Raman, NMR, and Z-scan were employed to characterize its behavior . These computational insights contribute to our understanding of its electronic structure and vibrational modes.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antitumor potential . Therefore, it’s plausible that this compound may also target cancer cells or proteins involved in cancer progression.

Mode of Action

Based on the structure and known activities of similar compounds, it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions could lead to changes in the conformation or function of the target proteins, thereby affecting their role in cellular processes.

Biochemical Pathways

Given its potential antitumor activity, it might be involved in pathways related to cell proliferation, apoptosis, or dna repair . The compound could potentially inhibit or activate these pathways, leading to downstream effects such as cell cycle arrest, programmed cell death, or changes in DNA repair mechanisms.

Result of Action

Similar compounds have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines . Therefore, this compound might also exhibit similar effects, leading to the inhibition of tumor growth.

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c15-13(18)4-9-5-21-14(16-9)22-6-10(17)8-1-2-11-12(3-8)20-7-19-11/h1-3,5H,4,6-7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKWJCXCFGGNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 3
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 4
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 6
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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